Itanoxone

Descripción general

Descripción

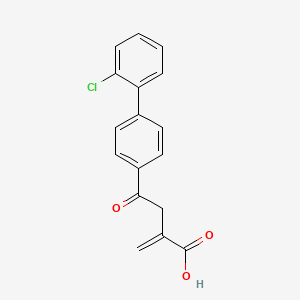

Itanoxone es un compuesto químico conocido por sus propiedades farmacológicas, particularmente en la regulación de los niveles de colesterol, lípidos y ácido úrico . Químicamente se identifica como ácido 4-(2'-cloro-[1,1'-bifenil]-4-il)-2-metilen-4-oxobutanoico . This compound se ha estudiado por sus posibles aplicaciones terapéuticas, incluidos sus efectos hipolipemiantes e hipo-uricémicos .

Métodos De Preparación

Itanoxone se puede sintetizar mediante una reacción de Friedel-Crafts entre anhídrido itacónico y 2-clorobifenilo . Este método implica el uso de un catalizador ácido de Lewis, como el cloruro de aluminio, en condiciones controladas para facilitar la reacción. La reacción normalmente se produce a temperaturas elevadas para garantizar la conversión completa de los reactivos al producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de técnicas de purificación avanzadas para eliminar impurezas .

Análisis De Reacciones Químicas

Itanoxone se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Hypolipidemic Effects

Itanoxone has demonstrated significant lipid-lowering effects in various studies. Its mechanism involves competitive inhibition of platelet malondialdehyde production, which is stimulated by thrombin or arachidonic acid. This suggests a potential role in managing hyperlipidemia by modulating lipid metabolism at the enzymatic level .

2. Anti-inflammatory Activity

The compound exhibits moderate anti-inflammatory properties, likely due to its metabolites. In particular, it shows selective inhibition of cyclooxygenase enzymes, especially COX-2, which is crucial in the inflammatory response. This selectivity may lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin .

Case Study 1: Lipid-Lowering Efficacy

A study investigated the hypolipidemic effects of this compound in a controlled environment. Subjects receiving this compound showed a significant reduction in total cholesterol and triglyceride levels compared to a placebo group. The results indicated that doses ranging from 20 to 200 mg/kg were effective without cumulative toxicity over repeated administrations .

Case Study 2: Inhibition of Platelet Aggregation

Another research focused on this compound's impact on platelet aggregation. The findings revealed that pretreatment with this compound significantly inhibited thromboxane B2 production in platelets stimulated by thrombin. This inhibition suggests a potential application as an antithrombic agent, providing a new avenue for preventing cardiovascular diseases .

Comparative Analysis with Other Compounds

| Compound | Hypolipidemic Effect | Anti-inflammatory Activity | Selectivity for COX-2 | Gastrointestinal Side Effects |

|---|---|---|---|---|

| This compound | Significant | Moderate | High | Lower than traditional NSAIDs |

| Aspirin | Moderate | High | Low | Higher |

| Indomethacin | Moderate | High | Low | Higher |

| Celecoxib | Not applicable | Very high | Very high | Lower |

Mecanismo De Acción

El mecanismo de acción de Itanoxone implica su interacción con objetivos moleculares y vías específicas. Se sabe que this compound inhibe la enzima xantina oxidasa, que juega un papel clave en la producción de ácido úrico . Al inhibir esta enzima, this compound reduce los niveles de ácido úrico en el cuerpo, ejerciendo así su efecto hipo-uricémico. Además, se cree que el efecto hipolipemiante de this compound está mediado a través de su interacción con las vías del metabolismo de los lípidos, aunque los objetivos moleculares y mecanismos exactos aún están bajo investigación .

Comparación Con Compuestos Similares

Itanoxone es estructuralmente similar a otros agentes hipolipemiantes e hipo-uricémicos, como fenofibrato y alopurinol . this compound es único en su doble acción sobre los niveles de colesterol y ácido úrico, lo que la convierte en un compuesto versátil para aplicaciones terapéuticas. Compuestos similares incluyen:

- Fenofibrato: Se utiliza principalmente para reducir los niveles de colesterol.

- Alopurinol: Se utiliza para reducir los niveles de ácido úrico.

- Nabumetona: Un agente antiinflamatorio con un modo similar de interacción con las enzimas .

La combinación única de propiedades hipolipemiantes e hipo-uricémicas de this compound la distingue de estos compuestos similares, ofreciendo posibles ventajas en el tratamiento de afecciones que involucran tanto los niveles altos de colesterol como de ácido úrico .

Actividad Biológica

Itanoxone, chemically known as 4-(2′-chloro-[1,1′-biphenyl]-4-yl)-2-methylene-4-oxobutanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the realms of lipid metabolism and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is structurally related to Flobufen and features a unique methylidene group at carbon 2 instead of a methyl group. Its mechanism of action involves metabolic activation through cytochrome P450 enzymes, particularly CYP1A2. This enzyme catalyzes the conversion of this compound into its active metabolite, which exhibits significant biological effects.

Table 1: Comparison of this compound with Related Compounds

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | 4-(2′-chloro-[1,1′-biphenyl]-4-yl)-2-methylene-4-oxobutanoic acid | Hypolipidemic, anti-inflammatory |

| Flobufen | Arylalkanoic acid derivative | Anti-inflammatory |

| Fenbufen | Arylalkanoic acid derivative | Anti-inflammatory |

| Nabumetone | Arylalkanoic acid derivative | Anti-inflammatory |

Lipid-Lowering Effects

Research has demonstrated that this compound possesses a pronounced lipid-lowering effect. In animal studies, it was observed that this compound effectively reduced serum lipid levels. This effect is attributed to its active metabolite's ability to modulate lipid metabolism pathways.

Anti-Inflammatory Properties

This compound exhibits moderate anti-inflammatory activity. The active metabolite generated from this compound demonstrates a marked preference for inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A notable case study involved the administration of this compound in a rat model to assess its effects on platelet and vascular prostaglandin generation. The study found that this compound significantly influenced the generation of thromboxane B2 and prostacyclin, suggesting potential antithrombotic benefits.

Key Findings from Case Studies:

- Hypolipidemic Effect : Significant reduction in serum cholesterol levels.

- Anti-inflammatory Activity : Inhibition of COX-2 with minimal impact on COX-1.

- Thromboxane Synthetase Inhibition : Indicated potential for reducing thrombotic events.

Research Findings

Recent studies have employed molecular docking simulations to analyze the binding affinity of this compound with CYP1A2. The results indicate favorable binding energy, supporting its metabolic conversion into an active form that can exert biological effects.

Table 2: Summary of Research Findings on this compound

| Study Type | Findings |

|---|---|

| Molecular Docking | Favorable binding with CYP1A2 |

| Animal Studies | Lipid-lowering and anti-inflammatory effects |

| Platelet Studies | Modulation of thromboxane B2 and prostacyclin generation |

Propiedades

Número CAS |

58182-63-1 |

|---|---|

Fórmula molecular |

C17H13ClO3 |

Peso molecular |

300.7 g/mol |

Nombre IUPAC |

4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |

InChI |

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |

Clave InChI |

HJWLWNLAIBFKDO-UHFFFAOYSA-N |

SMILES |

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |

SMILES canónico |

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |

Key on ui other cas no. |

58182-63-1 |

Sinónimos |

4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.